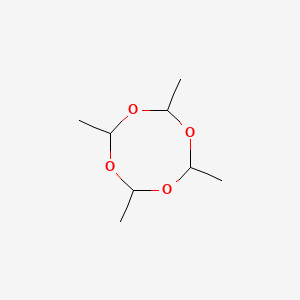
MRT00200769
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRT00200769 is an inhibitor of the inwardly rectifying potassium channel Kir7.1.
Aplicaciones Científicas De Investigación
Synergy with Gene-Mediated Immunoprophylaxis
- Study : MRT has been combined with gene-mediated immunoprophylaxis to enhance its efficacy in treating advanced 9L gliosarcomas, a model for aggressive human malignant astrocytomas. This combination showed a significant increase in survival rates and reduced disabilities in rats, suggesting its potential for treating unifocal CNS tumors, particularly in infants and young children (Smilowitz et al., 2006).
High-Precision Radiosurgical Dose Delivery
- Study : MRT uses micrometer-wide synchrotron-generated X-ray beams for brain tumor treatment. Its ability to maintain continuous blood supply due to the radioresistance of normal brain vasculature to MRT is a key feature. This allows for high uniform dose deposition at a given brain target while sparing surrounding normal tissues, which is crucial for radiosurgical applications (Serduc et al., 2010).
Prospects for Reducing Neurological Sequelae in Children
- Study : MRT shows promise in safely delivering higher radiation doses to contiguous normal animal tissues than standard radiosurgical beams. This characteristic suggests that MRT could be used to treat children's brain tumors with less risk to the central nervous system's development (Laissue et al., 2007).
Animal Models in MRT
- Study : A comprehensive overview of animal models used in MRT research has been provided. It emphasizes that most studies concentrate on brain-related diseases in rat models, highlighting the need for an appropriate comparison between MRT and conventional radiotherapy (Fernandez-Palomo et al., 2020).
Enhanced Survival with Drug and MRT Combination
- Study : The combination of MRT with certain drugs, like gadolinium, can significantly improve the lifespan of tumor-bearing rats. This synergy between drug injection and MRT indicates a substantial enhancement in treatment efficacy (Régnard et al., 2008).
Better Efficacy of Synchrotron Spatially Microfractionated Radiation Therapy
- Study : MRT has shown better efficacy than broad beam radiation therapy when applied at comparable doses. The spatial fractionation of MRT seems to be key to its efficient tissue response, particularly in inducing higher cell death rates and immune cell activation in brain tumors (Bouchet et al., 2016).
Compact MRT System Based on Carbon Nanotube Technology
- Study : Development of a compact MRT system using carbon nanotube technology for small animal studies has been explored. This advancement could potentially make MRT more accessible for translational research and clinical applications (Schreiber & Chang, 2012).
Image-Guided Microbeam Irradiation to Brain Tumour Bearing Mice
- Study : A method for targeted delivery of microbeam irradiation to brain tumors in mice has been developed. This approach uses MRI for tumor identification and x-ray radiography for imaging landmarks, demonstrating the potential for precise targeting in MRT (Zhang et al., 2014).
Quality Assurance in Synchrotron X-ray MRT
- Study : A high-spatial-resolution silicon strip detector system has been developed for quality assurance in MRT treatments. This system ensures reproducible and precise spatial fractionation of the synchrotron beam, critical for MRT treatments (Fournier et al., 2016).
Propiedades
Nombre del producto |
MRT00200769 |
|---|---|
Fórmula molecular |
C21H26FNO4 |
Peso molecular |
375.44 |
Nombre IUPAC |
1-(2,5-Dimethoxy-phenyl)-2-[4-(3-fluoro-phenoxy)-piperidin-1-yl]-ethanol |
InChI |
InChI=1S/C21H26FNO4/c1-25-17-6-7-21(26-2)19(13-17)20(24)14-23-10-8-16(9-11-23)27-18-5-3-4-15(22)12-18/h3-7,12-13,16,20,24H,8-11,14H2,1-2H3 |
Clave InChI |
YSIXFSRGBXHZRH-UHFFFAOYSA-N |
SMILES |
FC1=CC(OC2CCN(CC(O)C3=CC(OC)=CC=C3OC)CC2)=CC=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MRT00200769; MRT-00200769; MRT 00200769 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



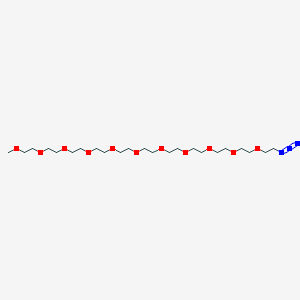
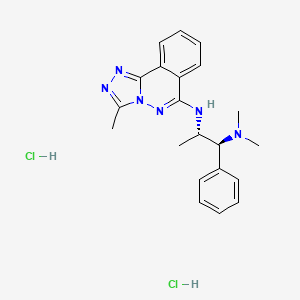
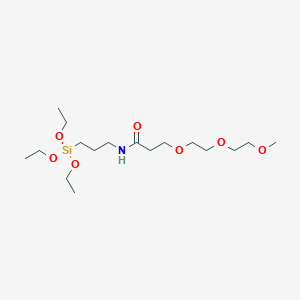
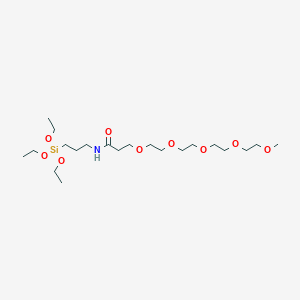
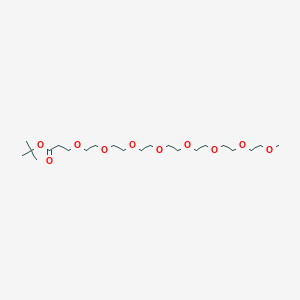
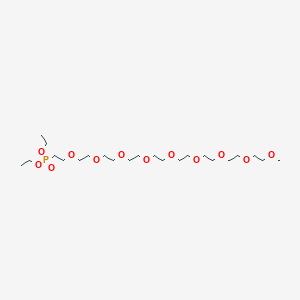
![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)
